molecular formula C20H24Cl2F3N3S B1419134 N-Desmethyl Trifluoperazine Dihydrochloride CAS No. 4617-82-7

N-Desmethyl Trifluoperazine Dihydrochloride

Cat. No. B1419134
CAS RN: 4617-82-7
M. Wt: 466.4 g/mol
InChI Key: LIJIMQGZBLRLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Desmethyl Trifluoperazine Dihydrochloride” is a metabolite of Trifluoperazine (TFP) and Fluphenazine . It has a molecular formula of C20 H22 F3 N3 S . 2 Cl H and a molecular weight of 466.39 . It is used in scientific research and development .


Molecular Structure Analysis

The molecular structure of “N-Desmethyl Trifluoperazine Dihydrochloride” can be represented by the SMILES notation: Cl.Cl.FC(F)(F)c1ccc2Sc3ccccc3N(CCCN4CCNCC4)c2c1 . The InChI representation is: InChI=1S/C20H22F3N3S.2ClH/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25,2*1H .


Physical And Chemical Properties Analysis

“N-Desmethyl Trifluoperazine Dihydrochloride” is a solid substance that is soluble in methanol and water . It should be stored at 4° C . The melting point is between 123-125° C .

Scientific Research Applications

1. Potentiometric Sensors

Trifluoperazine hydrochloride (TFPH) is utilized in creating potentiometric sensors for pharmaceutical preparations. New sensors incorporate ion-pair complexes of trifluoperazine cation with phosphotungstic acid or phosphomolybdic acid, revealing their suitability for determining TFPH in pharmaceutical formulations (Hassan, Ameen, Saad, & Al-Aragi, 2009).

2. Inhibition of Pathogenic Free-living Amoebae

Phenothiazine compounds like trifluoperazine dihydrochloride demonstrate in vitro activity against pathogenic free-living amoebae, suggesting potential therapeutic applications in treating amoebic meningoencephalitis caused by specific amoeba species (Schuster & Mandel, 1983).

3. Identification of Metabolites

Trifluoperazine's metabolites have been investigated using high-performance liquid chromatography and NMR spectroscopy, leading to the identification of various metabolites in biological tissues (Dachtler et al., 2000).

4. Spectrophotometric Determination

Trifluoperazine hydrochloride (TFPH) is subject to a spectrophotometric determination method, which includes reacting TFPH with Diammonium Cerium Nitrate to form a complex for accurate drug determination in pharmaceuticals (Salah & Mohammad, 2022).

5. Potential Therapeutic Agent Against Nasopharyngeal Carcinoma

A study aims to evaluate trifluoperazine (TFP) as a potential therapeutic agent against nasopharyngeal carcinoma, exploring its molecular mechanisms (Yeh et al., 2022).

6. Inhibition of Cardiac K+ Channel

Trifluoperazine shows effects on the human ether-a-go-go-related gene (HERG) channel and delayed rectifier K+ current in cardiomyocytes, suggesting a mechanism for its arrhythmogenic side effects (Choi, Koh, & Jo, 2005).

Safety And Hazards

“N-Desmethyl Trifluoperazine Dihydrochloride” is harmful if swallowed . After handling, hands should be washed thoroughly . If swallowed, a poison center or doctor should be contacted if the individual feels unwell . It is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3S.2ClH/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25;;/h1-2,4-7,14,24H,3,8-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJIMQGZBLRLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Trifluoperazine Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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